molecular formula C15H18N2O2 B5562181 2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 4667-75-8

2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B5562181
CAS RN: 4667-75-8
M. Wt: 258.32 g/mol
InChI Key: XZVKPZWYCZCAGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, which are structurally related to 2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione, has been demonstrated starting from 3-sulfolene. The process involves epoxidation followed by the opening of the epoxide with nucleophiles to yield the desired derivatives. Additionally, amino and triazole derivatives have been synthesized from the product of the epoxide opening reaction, showcasing the versatility of the synthetic route (Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds related to 2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione has been characterized through various techniques. For instance, the crystal and molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, a related compound, was determined using X-ray single-crystal diffraction, indicating that the molecular structure is not planar and that molecules are linked together by intermolecular C–H···O hydrogen bonds, which could imply similar structural characteristics for our compound of interest (Duru et al., 2018).

Chemical Reactions and Properties

Isoindole-1,3-dione derivatives participate in a variety of chemical reactions, leading to diverse chemical properties. For example, the palladium-catalyzed aminocarbonylation of o-halobenzoates has been used to produce 2-substituted isoindole-1,3-diones, highlighting the compound's versatility in synthetic chemistry and potential for further functionalization (Worlikar & Larock, 2008).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis and Aromatase Inhibition: 2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione analogues have been explored as inhibitors of aromatase, an enzyme crucial for estrogen biosynthesis. Such compounds demonstrate potential for the treatment of estrogen-dependent diseases like breast cancer. Notably, specific analogues showed stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used in breast cancer treatment (Hartmann & Batzl, 1986).

Enantiomeric Resolution and Simulation Studies

  • Chiral Separation and Analysis: Enantiomeric resolution of isoindole-1,3(2H)-dione derivatives, which are structurally similar to 2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione, has been studied. These studies are significant in understanding the chiral properties of such compounds, which can impact their biological activities (Ali et al., 2016).

Crystal Engineering and Structure Analysis

  • Crystal Engineering Studies: Research has been conducted on the crystal engineering of piperazine-2,5-diones, closely related to the chemical structure . These studies aid in understanding the molecular and crystal structures, which are essential for designing drugs with optimized properties (Weatherhead-Kloster et al., 2005).

Anti-Mycobacterial and Cytotoxic Evaluation

  • Anti-Mycobacterial Activities: Some isoindoline-1,3-dione derivatives have been synthesized and evaluated for their anti-mycobacterial activities. This research is crucial for developing new therapeutics against mycobacterial infections (Rani et al., 2019).

Xanthine Oxidase Inhibition

  • Inhibitory Effect on Xanthine Oxidase: Isoindole-1,3(2H)-dione derivatives have been examined for their xanthine oxidase inhibitory properties. This enzyme is involved in the metabolic pathway that leads to the formation of uric acid, and its inhibition is relevant in the treatment of conditions like gout (Gunduğdu et al., 2020).

Synthesis and Structure-Activity Relationships

  • Anti-Acetylcholinesterase Inhibitors: Research has been conducted on the synthesis and structure-activity relationships of compounds, including isoindoline derivatives, as anti-acetylcholinesterase inhibitors. This is significant for the development of treatments for neurodegenerative disorders like Alzheimer's disease (Sugimoto et al., 1995).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system with which it interacts. Piperidine derivatives are known to have a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Future Directions

Piperidine derivatives are a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

2-(2-piperidin-1-ylethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14-12-6-2-3-7-13(12)15(19)17(14)11-10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZVKPZWYCZCAGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301213009
Record name 2-[2-(1-Piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Piperidin-1-yl-ethyl)-isoindole-1,3-dione

CAS RN

4667-75-8
Record name 2-[2-(1-Piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4667-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(1-Piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301213009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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